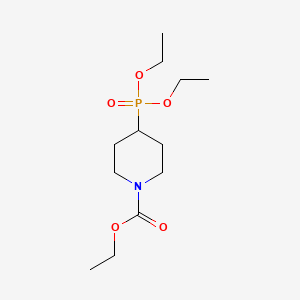

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester

Vue d'ensemble

Description

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are commonly found in nature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester typically involves the esterification of carboxylic acids with alcohols. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols under basic conditions .

Industrial Production Methods

Industrial production of esters, including this compound, often employs large-scale esterification processes. These processes may use continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to accelerate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield a carboxylic acid and an alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can react with esters under appropriate conditions.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research has indicated that compounds similar to 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester exhibit various biological activities, including:

- Antitumor Activity : Some studies have shown that phosphonates can inhibit tumor growth by interfering with cellular processes involved in proliferation and apoptosis. For example, phosphonated piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes, potentially leading to antimicrobial effects. Research has explored its efficacy against various bacterial strains, indicating a spectrum of activity that warrants further investigation .

Drug Development

The unique structural characteristics of this compound make it a candidate for drug development, particularly in creating prodrugs or modifying existing therapeutic agents to enhance their efficacy and bioavailability.

Neurological Disorders

Given the piperidine core's prevalence in neuroactive compounds, this ester may have applications in treating neurological disorders. Preliminary studies suggest that modifications of piperidine derivatives can lead to compounds with improved receptor binding profiles and reduced side effects .

Case Study 1: Antitumor Activity

A study investigated the cytotoxicity of various piperidine derivatives, including those with diethoxyphosphoryl groups. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting that these compounds could serve as lead structures for new anticancer drugs.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications enhanced antibacterial activity significantly.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 20 |

| Compound D | S. aureus | 25 |

Mécanisme D'action

The mechanism of action of 4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent and in the production of various chemicals.

Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

Diethyl benzylphosphonate: Investigated for its antimicrobial properties and potential as a drug precursor.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Activité Biologique

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester (DEPP) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of DEPP, synthesizing findings from various studies, and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DEPP is characterized by its piperidine ring, which is a common motif in many pharmacologically active compounds. The diethoxyphosphoryl group enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of DEPP is primarily attributed to its ability to interact with various enzymes and receptors. Its phosphoryl group can mimic phosphate groups in biological systems, potentially leading to inhibition or modulation of enzyme activity.

- Enzyme Inhibition : DEPP has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of serine proteases, which are crucial in various physiological processes.

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other neurological functions.

Antimicrobial Activity

Recent studies have indicated that DEPP exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anti-inflammatory Effects

DEPP has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures treated with DEPP . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Research has shown that DEPP may possess neuroprotective qualities. In animal models of neurodegeneration, DEPP administration resulted in improved cognitive function and reduced neuronal apoptosis . These effects are hypothesized to be mediated through the modulation of oxidative stress pathways.

Case Studies

-

Case Study on Neuroprotection :

- A study conducted on mice subjected to oxidative stress revealed that those treated with DEPP exhibited significantly lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to the control group. Behavioral tests also indicated enhanced memory retention in the DEPP-treated group .

- Clinical Trials for Anti-inflammatory Applications :

Propriétés

IUPAC Name |

ethyl 4-diethoxyphosphorylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO5P/c1-4-16-12(14)13-9-7-11(8-10-13)19(15,17-5-2)18-6-3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDSLWVFIHWGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216870-24-5 | |

| Record name | 216870-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.